2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide
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Overview
Description
2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of Substituents: The 4-fluorophenyl and o-tolyl groups can be introduced through various substitution reactions, such as Friedel-Crafts acylation or Suzuki coupling.
Formation of Carboxamide: The carboxamide group can be introduced by reacting the quinoline derivative with an appropriate amine under amide bond-forming conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, sulfonyl chlorides, and organometallic reagents are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through inhibition of enzyme activity, modulation of receptor function, or intercalation into DNA.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline-4-carboxamide: Lacks the fluorine and tolyl substituents.
4-Fluoro-2-phenylquinoline: Lacks the carboxamide group.
N-(o-Tolyl)quinoline-4-carboxamide: Lacks the fluorophenyl group.
Uniqueness
2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide is unique due to the presence of both the 4-fluorophenyl and o-tolyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Biological Activity
2-(4-Fluorophenyl)-N-(o-tolyl)quinoline-4-carboxamide is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in disease pathways. Notably, it has been shown to inhibit translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite Plasmodium falciparum . This unique mechanism positions it as a promising candidate for antimalarial drug development.
Antimalarial Activity
Recent studies have highlighted the antiplasmodial properties of quinoline-4-carboxamide derivatives, including this compound. In vitro assays demonstrated moderate potency against P. falciparum with an EC50 value around 120 nM, indicating its potential as an effective treatment for malaria . Moreover, in vivo studies using the P. berghei mouse model showed excellent oral efficacy with effective doses (ED90) below 1 mg/kg .
Anticancer Activity
In addition to its antimalarial properties, this compound exhibits significant anticancer activity. Research indicates that quinoline derivatives can target various cancer cell lines, showing cytotoxic effects comparable to established chemotherapeutics. For example, compounds similar to this compound demonstrated selective toxicity against colorectal cancer cell lines (Caco-2 and HCT-116), with IC50 values in the low nanomolar range .
Table 1: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
2-(4-Fluorophenyl)-N-(o-tolyl)... | HCT-116 | 0.01 - 0.53 |
Similar Quinoline Derivative | HT-29 | < 0.05 |
Similar Quinoline Derivative | MKN-45 | < 0.05 |
Case Studies
A notable study evaluated a series of quinoline derivatives for their ability to inhibit c-Met kinase activity, which is critical in cancer proliferation and metastasis. The most promising compounds showed IC50 values as low as 0.59 nM, indicating potent multitargeted receptor tyrosine kinase inhibition . These findings suggest that modifications to the quinoline structure can enhance anticancer efficacy.
Multi-target Profile
The multi-target profile of quinoline derivatives is significant for treating complex diseases like cancer and malaria. The ability to inhibit multiple targets simultaneously can lead to better therapeutic outcomes and reduced resistance development . For instance, some derivatives have shown anti-inflammatory properties by inhibiting lipoxygenase (LOX), further broadening their potential applications .
Properties
Molecular Formula |
C23H17FN2O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-(2-methylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H17FN2O/c1-15-6-2-4-8-20(15)26-23(27)19-14-22(16-10-12-17(24)13-11-16)25-21-9-5-3-7-18(19)21/h2-14H,1H3,(H,26,27) |
InChI Key |
WMWDJJOLHPEXGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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